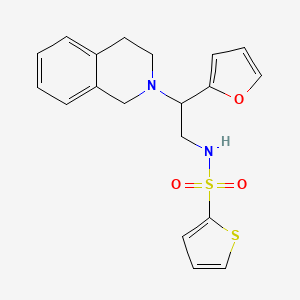

4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

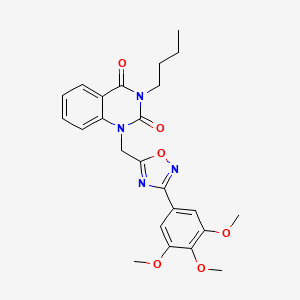

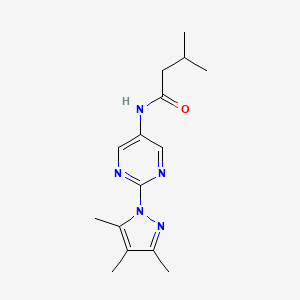

The compound “4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline” is a complex organic molecule that contains a piperazine ring, a fluorophenyl group, a methyl group, and a tosylquinoline group . Piperazine rings are common in many pharmaceuticals and have a wide range of biological activity . The fluorophenyl group could potentially increase the lipophilicity of the compound, which might enhance its ability to cross biological membranes .

Aplicaciones Científicas De Investigación

Neuropharmacology

This compound is structurally similar to known neuropharmacologically active compounds, often serving as essential pharmacophores for neuroligands . It can be used to study different receptors such as D2-like dopaminergic and serotoninergic receptors . Its ability to bind to these receptors can help in the development of new medications for neurological disorders.

Molecular Imaging

The fluorine-18 labeled analogs of this compound, such as 4-[18F]Fluorophenylpiperazines , are used in PET imaging to study receptors in vivo . This application is crucial for understanding receptor dynamics in various diseases and can aid in the diagnosis and treatment planning for neurological conditions.

Antifungal Activity

Some derivatives of this compound have shown moderate antifungal activity against strains like C. albicans and C. galibrata . This suggests potential use in developing antifungal therapies, especially considering the rising resistance to existing antifungal drugs.

Synthesis of Dopamine Ligands

The compound can be used as a precursor in the synthesis of selective dopamine ligands . For example, it can be used to create [18F]FAUC 316 , a highly selective dopamine D4 ligand. Such ligands are valuable for studying dopaminergic function in the brain, which has implications for psychiatric and neurodegenerative diseases.

Organic Synthesis

Due to its structural features, this compound can be involved in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds . This makes it a valuable tool in organic chemistry for the synthesis of complex molecules.

Propiedades

IUPAC Name |

4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-3-(4-methylphenyl)sulfonylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26FN3O2S/c1-19-3-10-23(11-4-19)34(32,33)26-18-29-25-12-5-20(2)17-24(25)27(26)31-15-13-30(14-16-31)22-8-6-21(28)7-9-22/h3-12,17-18H,13-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSHRRFKOHIBAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26FN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropyl]prop-2-enamide](/img/structure/B2359874.png)

![N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylbut-2-ynamide](/img/structure/B2359880.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B2359881.png)

![6-Chloro-N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2359882.png)

![Methyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2359884.png)

![N-(2-chlorobenzyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2359890.png)